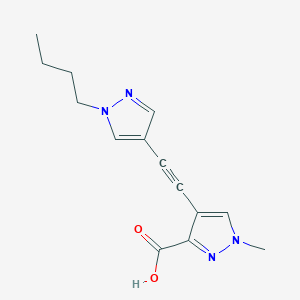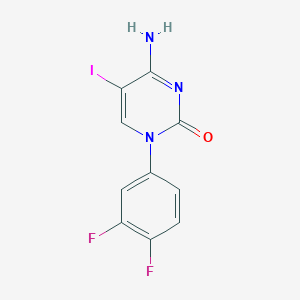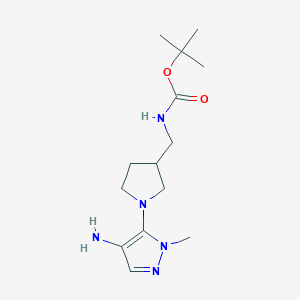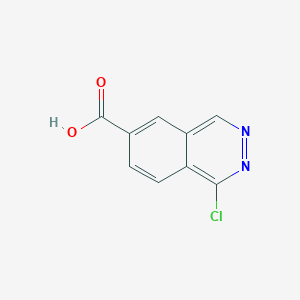
Methyl2-(5-bromo-6-methylbenzofuran-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-ブロモ-6-メチルベンゾフラン-3-イル)酢酸メチルは、ベンゾフランファミリーに属する化学化合物です。ベンゾフランは、縮合したベンゼン環とフラン環を含む複素環式化合物です。この特定の化合物は、ベンゾフラン環に臭素原子とメチル基が存在し、酢酸部分にメチルエステル基が結合していることで特徴付けられます。
準備方法
合成経路と反応条件
2-(5-ブロモ-6-メチルベンゾフラン-3-イル)酢酸メチルの合成は、通常、以下の手順が含まれます。
臭素化: 出発物質である6-メチルベンゾフランは、臭素化されて5位に臭素原子を導入されます。この反応は、通常、臭素 (Br2) または N-ブロモスクシンイミド (NBS) を、ジクロロメタン (DCM) や四塩化炭素 (CCl4) などの適切な溶媒の存在下で行われます。
エステル化: 臭素化された中間体は、次に硫酸 (H2SO4) や p-トルエンスルホン酸 (PTSA) などの触媒の存在下で酢酸メチルとエステル化されて、最終生成物である2-(5-ブロモ-6-メチルベンゾフラン-3-イル)酢酸メチルが生成されます。
工業的生産方法
この化合物の工業的生産は、同様の合成経路を大規模に行う場合がありますが、連続フローリアクターや自動化システムの使用により、生産プロセスの効率と収率が向上する可能性があります。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられて、最終生成物の所望の純度が得られます。
化学反応の分析
反応の種類
2-(5-ブロモ-6-メチルベンゾフラン-3-イル)酢酸メチルは、以下を含むさまざまな化学反応を受けることができます。
置換反応: 臭素原子は、求核置換反応によって他の置換基に置き換えることができます。この反応に用いられる一般的な試薬には、ナトリウムメトキシド (NaOMe) やカリウムtert-ブトキシド (KOtBu) があります。
酸化反応: ベンゾフラン環のメチル基は、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの酸化剤を使用して、カルボン酸を生成するように酸化することができます。
還元反応: エステル基は、水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用して、アルコールに還元することができます。
一般的な試薬と条件
求核置換: 室温でメタノール (MeOH) 中のナトリウムメトキシド (NaOMe)。
酸化: 高温で水 (H2O) 中の過マンガン酸カリウム (KMnO4)。
還元: 低温でテトラヒドロフラン (THF) 中の水素化リチウムアルミニウム (LiAlH4)。
生成される主な生成物
置換: さまざまな置換ベンゾフラン誘導体。
酸化: カルボン酸誘導体。
還元: アルコール誘導体。
科学研究への応用
2-(5-ブロモ-6-メチルベンゾフラン-3-イル)酢酸メチルは、以下を含むいくつかの科学研究への応用があります。
化学: より複雑なベンゾフラン誘導体の合成における中間体として使用されます。
生物学: 抗菌、抗ウイルス、抗がん特性などの潜在的な生物活性を調査されています。
医学: 新規治療薬の開発のためのリード化合物として探求されています。
工業: 医薬品、農薬、その他のファインケミカルの生産に使用されています。
科学的研究の応用
Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
2-(5-ブロモ-6-メチルベンゾフラン-3-イル)酢酸メチルの作用機序には、特定の分子標的および経路との相互作用が含まれます。臭素原子とエステル基は、その反応性と結合親和性に重要な役割を果たします。この化合物は、以下の方法でその効果を発揮する可能性があります。
酵素の阻害: 酵素の活性部位に結合し、その活性を阻害します。
受容体との相互作用: さまざまな生物学的プロセスに関与する受容体の活性を調節します。
細胞経路の破壊: 重要なシグナル伝達経路と細胞機能に影響を与えます。
類似化合物の比較
2-(5-ブロモ-6-メチルベンゾフラン-3-イル)酢酸メチルは、以下のような他のベンゾフラン誘導体と比較することができます。
2-(5-クロロ-6-メチルベンゾフラン-3-イル)酢酸メチル: 臭素ではなく塩素原子を持つ類似の構造。
2-(5-フルオロ-6-メチルベンゾフラン-3-イル)酢酸メチル: 臭素ではなくフッ素原子を持つ類似の構造。
2-(5-ヨード-6-メチルベンゾフラン-3-イル)酢酸メチル: 臭素ではなくヨウ素原子を持つ類似の構造。
独自性
2-(5-ブロモ-6-メチルベンゾフラン-3-イル)酢酸メチルに臭素原子が存在することによって、そのハロゲン化された対応物と比較して、独特の反応性と生物活性をもたらします。臭素の大きさや電気陰性度は、化合物の化学的挙動と生物学的標的との相互作用に影響を与えます。
類似化合物との比較
Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate can be compared with other benzofuran derivatives, such as:
Methyl 2-(5-chloro-6-methylbenzofuran-3-yl)acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(5-fluoro-6-methylbenzofuran-3-yl)acetate: Similar structure but with a fluorine atom instead of bromine.
Methyl 2-(5-iodo-6-methylbenzofuran-3-yl)acetate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate imparts unique reactivity and biological activity compared to its halogenated counterparts. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
特性
分子式 |
C12H11BrO3 |
|---|---|
分子量 |
283.12 g/mol |
IUPAC名 |
methyl 2-(5-bromo-6-methyl-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C12H11BrO3/c1-7-3-11-9(5-10(7)13)8(6-16-11)4-12(14)15-2/h3,5-6H,4H2,1-2H3 |
InChIキー |
UGMJAKMYODODTO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1Br)C(=CO2)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide](/img/structure/B11789253.png)
![6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11789260.png)




![5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789275.png)
![3-Fluoro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B11789277.png)

